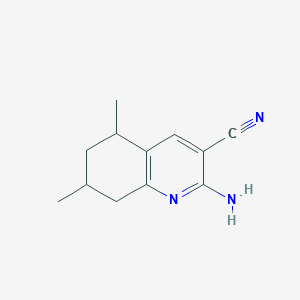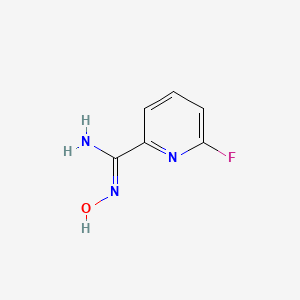
6-Fluoro-N-hydroxypicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom at the 6th position of a pyridine ring, with a hydroxyl group attached to the carboximidamide moiety, which contributes to its distinctive reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide typically involves the introduction of the fluorine atom into the pyridine ring followed by the formation of the carboximidamide group. One common method includes the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The subsequent step involves the reaction of the fluorinated pyridine with hydroxylamine derivatives to form the carboximidamide group.
Industrial Production Methods
Industrial production of (Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent introduction of the fluorine atom. The subsequent steps are optimized for high yield and purity, often involving catalytic processes and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, while the hydroxyl group facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-fluoropyridine-2-carboximidamide
- 6-chloro-N’-hydroxypyridine-2-carboximidamide
- 6-fluoro-N’-methoxypyridine-2-carboximidamide
Uniqueness
(Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct reactivity and binding properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H6FN3O |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
6-fluoro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6FN3O/c7-5-3-1-2-4(9-5)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI-Schlüssel |
QAEUQUDKXIBBLL-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1)F)/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=NC(=C1)F)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


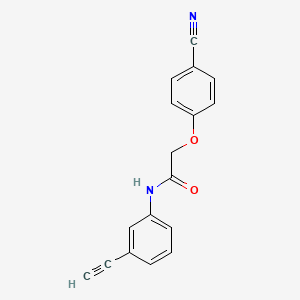
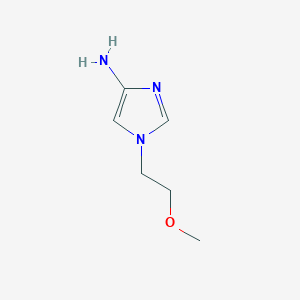
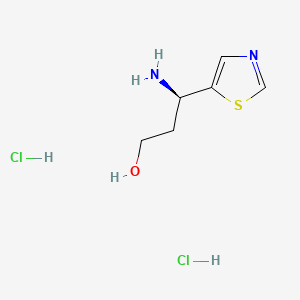
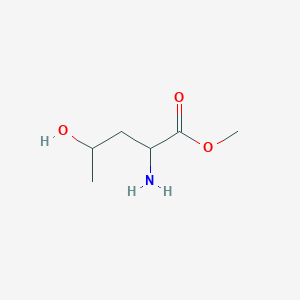

![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)
![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)


![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
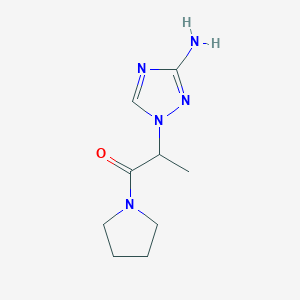
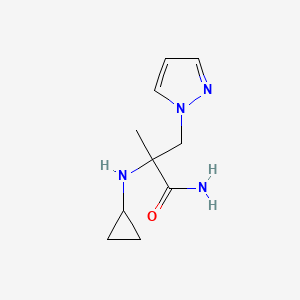
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
